molecular formula ¹³C₅H₁₁NO₂S B1142368 L-Methionine-13C5 CAS No. 202326-57-6

L-Methionine-13C5

Cat. No.: B1142368
CAS No.: 202326-57-6
M. Wt: 154.17
InChI Key:
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Mechanism of Action

Target of Action

L-Methionine-13C5 is a variant of L-Methionine, an essential amino acid for human development . The primary targets of L-Methionine are the enzymes involved in its metabolic pathways, including methionine synthases . These enzymes play a crucial role in various biological functions, such as protein synthesis and methylation processes .

Mode of Action

This compound, like its non-isotopic counterpart, interacts with its target enzymes to participate in various biochemical reactions. For instance, it is a precursor to L-cysteine . The metabolism of high doses of certain substances in the liver can lead to decreased levels of hepatic glutathione and increased oxidative stress. L-Methionine, being a precursor to L-cysteine, can help replenish these glutathione levels .

Biochemical Pathways

L-Methionine is involved in several biochemical pathways. It is used for protein synthesis and the formation of several important compounds, including S-adenosylmethionine (SAMe), L-homocysteine, L-cysteine, taurine, and sulfate . SAMe, for instance, is a universal methyl donor for almost 100 different substrates, including DNA, RNA, hormones, proteins, and lipids .

Pharmacokinetics

The pharmacokinetics of this compound would be expected to be similar to that of L-Methionine. Generally, amino acids like L-Methionine are absorbed in the small intestine, distributed throughout the body, metabolized in the liver, and excreted in the urine .

Result of Action

The action of this compound leads to various molecular and cellular effects. It plays a crucial role in growth and tissue repair. It is also involved in the detoxification of harmful substances in the liver, acting as a hepatoprotectant .

Biochemical Analysis

Biochemical Properties

L-Methionine-13C5 plays a crucial role in various biochemical reactions. As an essential amino acid, it is involved in protein synthesis and interacts with a variety of enzymes and proteins . The nature of these interactions is largely determined by the compound’s chemical structure, particularly its methylthio side chain .

Cellular Effects

This compound influences various types of cells and cellular processes. It is integral to cell function, impacting cell signaling pathways, gene expression, and cellular metabolism . The compound’s effects can be observed in its role in the synthesis of proteins, its involvement in the methionine cycle, and its contribution to the production of the antioxidant glutathione .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, influences enzyme activity, and induces changes in gene expression . These effects are largely due to the compound’s role as a methyl donor in various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the compound’s role in maintaining cellular health and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While the compound is essential for normal growth and development, excessive amounts can lead to adverse effects . These effects are typically observed at high doses and can include metabolic disturbances and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . Key pathways include the methionine cycle and the transsulfuration pathway, which are critical for amino acid metabolism and the production of glutathione .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters . Its distribution is influenced by its interactions with binding proteins and its role in various biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is determined by its role in various cellular processes . It is found in all cellular compartments, reflecting its ubiquitous role in cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine-13C5 can be synthesized through several methods, including chemical synthesis and biosynthesis. One common approach involves the incorporation of carbon-13 labeled precursors into the metabolic pathways of microorganisms that naturally produce L-Methionine. The reaction conditions typically involve controlled fermentation processes under specific temperature, pH, and nutrient conditions to optimize the yield of the labeled compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale fermentation using genetically modified microorganisms. These microorganisms are engineered to incorporate carbon-13 labeled substrates into their metabolic pathways, resulting in the production of this compound. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-13C5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Methionine sulfoxide, methionine sulfone.

    Reduction: this compound.

    Substitution: S-methylmethionine.

Scientific Research Applications

L-Methionine-13C5 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in NMR spectroscopy to study the structure and dynamics of proteins and other macromolecules.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of methionine in biological systems.

    Medicine: Utilized in research on methionine metabolism and its role in diseases such as cancer and liver disorders.

    Industry: Applied in the production of labeled compounds for pharmaceutical research and development

Comparison with Similar Compounds

Similar Compounds

    L-Methionine-13C5,15N: Contains both carbon-13 and nitrogen-15 isotopes, offering additional labeling options for NMR studies.

    L-Methionine-(methyl-13C): Only the methyl group is labeled with carbon-13, useful for specific studies on methylation.

    N-Acetyl-L-methionine-1-13C: An acetylated derivative of L-Methionine with carbon-13 labeling

Uniqueness

This compound is unique due to its comprehensive labeling of five carbon atoms, making it particularly valuable for detailed metabolic and structural studies. This extensive labeling provides more information compared to compounds with fewer labeled atoms, enhancing the resolution and accuracy of NMR and other analytical techniques .

Properties

CAS No.

202326-57-6

Molecular Formula

¹³C₅H₁₁NO₂S

Molecular Weight

154.17

Synonyms

(S)-2-Amino-4-(methylthio)butanoic Acid-13C5;  Cymethion-13C5;  S-Methyl-L-momocysteine-13C5;  L-α-Amino-γ-methylthiobutyric Acid-13C5;  Methionine-13C5;  NSC 22946-13C5;  S-Methionine-13C5;  S-Methyl-L-homocysteine-13C5;  h-Met-oh-13C5;  l-Methionine-13C5;  α

Origin of Product

United States

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